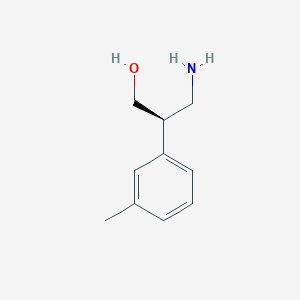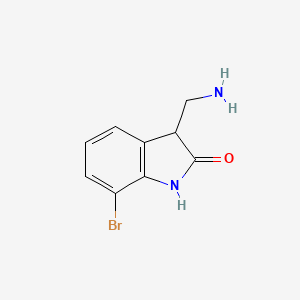
3-(Aminomethyl)-7-bromo-2,3-dihydro-1H-indol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Aminomethyl)-7-bromo-2,3-dihydro-1H-indol-2-one is a chemical compound belonging to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by the presence of an aminomethyl group at the 3-position and a bromine atom at the 7-position of the indole ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aminomethyl)-7-bromo-2,3-dihydro-1H-indol-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 7-bromoindole and formaldehyde.
Formation of the Aminomethyl Group: The aminomethyl group is introduced via a Mannich reaction, where 7-bromoindole reacts with formaldehyde and a primary amine under acidic conditions.
Cyclization: The intermediate product undergoes cyclization to form the final indole structure.
Industrial Production Methods: Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or oximes.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Substitution: The bromine atom at the 7-position can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under basic conditions.
Major Products:
Oxidation Products: Imines, oximes.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted indole derivatives.
科学的研究の応用
3-(Aminomethyl)-7-bromo-2,3-dihydro-1H-indol-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-(Aminomethyl)-7-bromo-2,3-dihydro-1H-indol-2-one involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or activating their functions.
Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, and metabolism, contributing to its biological activities.
類似化合物との比較
3-(Aminomethyl)indole: Lacks the bromine atom, leading to different reactivity and biological properties.
7-Bromoindole: Lacks the aminomethyl group, affecting its chemical behavior and applications.
3-(Aminomethyl)-5-bromoindole: Similar structure but with bromine at a different position, leading to variations in reactivity.
Uniqueness: 3-(Aminomethyl)-7-bromo-2,3-dihydro-1H-indol-2-one is unique due to the specific positioning of the aminomethyl and bromine groups, which confer distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C9H9BrN2O |
|---|---|
分子量 |
241.08 g/mol |
IUPAC名 |
3-(aminomethyl)-7-bromo-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C9H9BrN2O/c10-7-3-1-2-5-6(4-11)9(13)12-8(5)7/h1-3,6H,4,11H2,(H,12,13) |
InChIキー |
LCEHTKHGBVATQJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)Br)NC(=O)C2CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


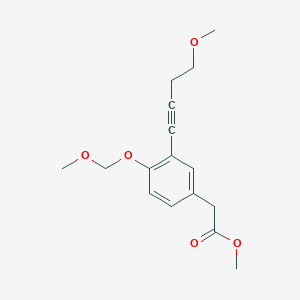
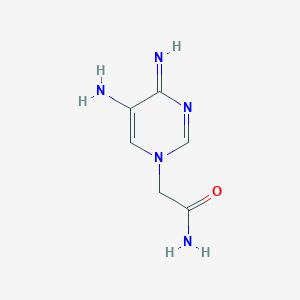
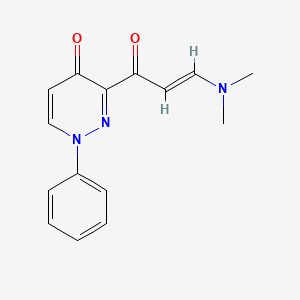
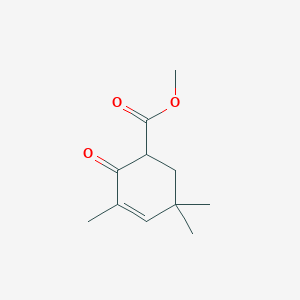
![2-[3-(2-Methylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13098846.png)
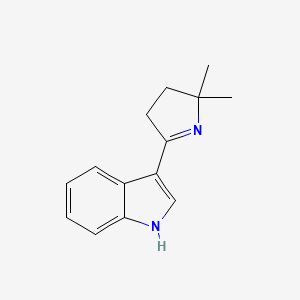
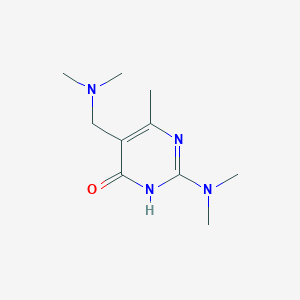
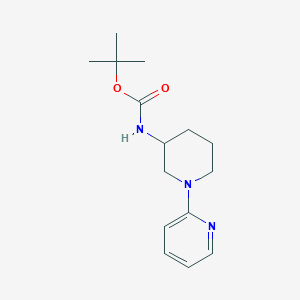
![2-[3-(2,6-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13098876.png)
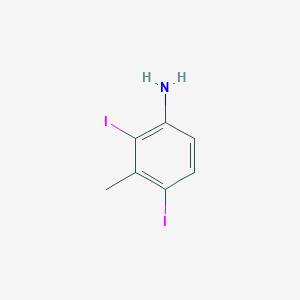
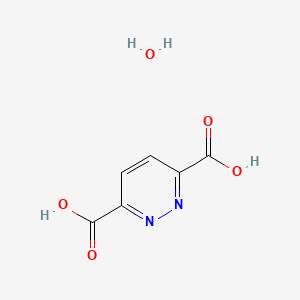
![2-(Heptylsulfanyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B13098892.png)

